2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline
Description
Properties
IUPAC Name |
2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-3-6-14-13(7-9)17-15(18-14)11-5-4-10(2)12(16)8-11/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAAURXAJSQCKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352202 | |
| Record name | 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-74-3 | |
| Record name | 2-Methyl-5-(5-methyl-2-benzoxazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation of 2-Aminophenol with 5-Methyl-2-nitrobenzaldehyde
- Reaction Conditions: The key step involves the condensation of 2-aminophenol with 5-methyl-2-nitrobenzaldehyde in the presence of an acid catalyst (e.g., acetic acid or sulfuric acid) under reflux conditions.
- Mechanism: The amino group of 2-aminophenol attacks the aldehyde carbonyl, forming an imine intermediate, which undergoes cyclization to form the benzoxazole ring.
- Post-synthesis Modification: The nitro group on the benzaldehyde derivative is reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation, yielding the target aniline derivative.
- Isolation: The product is isolated by filtration and purified by recrystallization.
Smiles Rearrangement Approach
- Overview: This method involves the activation of benzoxazole-2-thiol with chloroacetyl chloride, followed by nucleophilic substitution and rearrangement steps.
- Procedure: Benzoxazole-2-thiol is first S-alkylated, then subjected to a Smiles rearrangement under basic conditions (e.g., triethylamine in refluxing toluene), leading to the formation of N-substituted benzoxazoles.
- Advantages: This approach allows for the introduction of various amine substituents, including the aniline moiety, with good to excellent yields (58–83%).
- Limitations: Steric hindrance on the amine can reduce yields significantly.
Industrial Scale Synthesis Considerations
- Continuous Flow Processes: For industrial production, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and pH, enhancing yield and purity.
- Catalysts: Metal oxides or zeolites may be used to increase reaction rates and selectivity.
- Scalability: The methods are amenable to scale-up, with reaction times and conditions adjusted accordingly to maintain efficiency.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation | 2-Aminophenol + 5-methyl-2-nitrobenzaldehyde + Acetic acid | Reflux (~100°C) | 4–6 hours | Moderate to High | Acid catalyst essential for cyclization |
| Nitro Reduction | Sodium borohydride or Pd/C hydrogenation | Room temp to 50°C | 1–3 hours | High | Selective reduction to aniline |
| Smiles Rearrangement | Benzoxazole-2-thiol + chloroacetyl chloride + Et3N in toluene | Reflux (~110°C) | 4 hours | 58–83 | Yield depends on amine sterics |
| Industrial Continuous Flow | Automated reactors + metal oxide catalysts | Controlled (40–150°C) | Variable | Optimized | Enhanced purity and throughput |
- The condensation and cyclization approach provides a straightforward route but may require careful control of acidic conditions to avoid side reactions.
- The Smiles rearrangement method offers versatility in introducing various amine substituents, including the aniline group, with generally good yields.
- Industrial methods emphasize process control and catalyst use to maximize yield and purity, with potential for stereoselective synthesis if optically pure starting materials are used.
- Steric hindrance and electronic effects of substituents on the benzoxazole ring influence reaction efficiency and product yield.
The preparation of 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline involves well-established synthetic routes centered on the formation of the benzoxazole ring via condensation of 2-aminophenol derivatives with substituted benzaldehydes, followed by functional group transformations. Alternative methods such as the Smiles rearrangement provide additional synthetic flexibility. Industrial synthesis benefits from continuous flow technology and catalyst optimization to achieve high yields and purity suitable for pharmaceutical and chemical applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents on the benzoxazole ring .
Scientific Research Applications
Scientific Research Applications
2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is used as a building block for synthesizing novel chemical entities with antiprotozoal and antimicrobial activities . It has been utilized as a scaffold for creating (3-benzoxazole-2-yl) phenylamine derivatives, 3-benzoxazoloyl acetamide, and butyramide derivatives .
Antiprotozoal Agents:
- In silico studies, synthesis, and biological evaluation Novel benzoxazole derivatives have been investigated for their potential as antimalarial, antileishmanial, and antitrypanosomal agents . Several synthesized compounds demonstrated promising biological screening data. For instance, the amidation of 3-benzoxazolyl aniline with a chloroacetyl functional group resulted in good antimalarial activity .
*It was discovered that chloroacetyl functionalization of benzoxazolyl aniline is a beneficial initial step in creating and synthesizing new antimalarial drugs .
Antitumor and Antibacterial Activities:
- Synthesis and evaluation Derivatives of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine have been synthesized and assessed for their antitumor and antibacterial activities . Compound 6h showed remarkable activity in both antitumor and antibacterial studies, while compounds 6g and 6a exhibited promising activity .
NAMPT Activation
*Benzoxazole derivatives have been explored for their ability to activate nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cellular NAD+ levels . Compound 12c, a benzoxazole derivative, activated NAMPT, increased cellular NAD+ levels, and exhibited an excellent pharmacokinetic profile in mice after oral administration .
Data Tables
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 239.11789 | 152.7 |
| $$M+Na]+ | 261.09983 | 169.0 |
| $$M+NH4]+ | 256.14443 | 162.1 |
| $$M+K]+ | 277.07377 | 163.1 |
| $$M-H]- | 237.10333 | 159.5 |
| $$M+Na-2H]- | 259.08528 | 161.4 |
| $$M]+ | 238.11006 | 157.2 |
| $$M]- | 238.11116 | 157.2 |
Safety and Hazards
According to GHS classifications, this compound is considered toxic if swallowed and causes serious eye irritation . It may also cause long-lasting harmful effects to aquatic life .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of aniline-linked heterocycles. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Heterocycle Influence :
- Benzoxazole vs. Oxazole/Oxadiazole : The fused benzoxazole in the target compound provides greater rigidity and conjugation compared to smaller heterocycles (e.g., oxazole in ), enhancing UV absorbance and binding affinity in medicinal applications .
- Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in ) increase reactivity for cross-coupling reactions.
- Methyl groups (as in the target compound) improve lipophilicity, favoring membrane permeability .
Synthetic Utility :
- The target compound and its analogs (e.g., ) are frequently synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution, with yields dependent on substituent steric effects .
- Methylated derivatives generally exhibit higher stability during purification compared to halogenated analogs .
Biological Relevance :
- Benzoxazole-aniline hybrids are explored as kinase inhibitors (e.g., in compound m15 from ), where the benzoxazole acts as a bioisostere for adenine in ATP-binding pockets.
- Fluorinated analogs (e.g., ) show enhanced metabolic resistance, while chlorinated versions (e.g., ) are precursors for further functionalization.
Notes
- Data Discrepancies : Molecular weights in the evidence vary slightly; calculations assume standard isotopic composition.
- Further studies on solubility, crystallinity (via SHELX or ORTEP ), and binding assays are needed.
Biological Activity
2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline, a compound belonging to the benzoxazole family, has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and notable biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
The molecular formula of this compound is , with a molecular weight of 238.29 g/mol. Its melting point is reported to be between 201°C and 203°C. The compound exhibits a logP value of 3.13, indicating moderate lipophilicity which may influence its biological interactions.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including the reaction of 2-aminophenol with 5-methyl-2-benzoxazolylcarboxaldehyde in the presence of acetic acid. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these strains are critical for evaluating its effectiveness. For instance:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results suggest that the compound has a potent inhibitory effect on Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can induce cytotoxicity in several cancer cell lines while exhibiting lower toxicity towards normal cells. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound demonstrates anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. This inhibition is crucial as COX-2 is often upregulated in inflammatory conditions .
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated various benzoxazole derivatives for their antimicrobial activity. Among them, this compound showed promising results against both bacterial and fungal strains .
- Cytotoxicity Assays : In vitro assays revealed that this compound could effectively reduce cell viability in cancerous cells while sparing normal cells to some extent. This selectivity is vital for developing therapeutic agents with fewer side effects .
- Inflammation Models : Experimental models of inflammation demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic: What are the recommended solvent-free synthetic routes for preparing 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline derivatives?
A solvent-free approach using reductive amination has been validated for structurally related benzoxazole derivatives. For example, 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives are synthesized by grinding intermediates (e.g., substituted aldehydes) with sodium borohydride and boric acid in a 1:1 ratio under solvent-free conditions. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol . This method avoids toxic solvents and reduces waste, aligning with green chemistry principles.
Advanced: How can computational methods like DFT optimize the synthesis and predict vibrational spectra of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict vibrational modes (e.g., C-N stretching at ~1270–1272 cm⁻¹) and electronic properties. These predictions are cross-validated with experimental IR/Raman spectra to resolve discrepancies, such as shifts due to solvent effects or crystal packing . For example, DFT-derived IR frequencies for benzoxazole derivatives show <5% deviation from experimental values, enabling accurate assignment of functional groups .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR/Raman Spectroscopy : Identifies C-N stretching (~1270–1272 cm⁻¹) and benzoxazole ring vibrations (~1600–1500 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm).
- X-ray Crystallography : Resolves molecular geometry using SHELXL (for refinement) and ORTEP (for visualization), confirming bond lengths/angles (e.g., C-N bond: ~1.35 Å) .
Advanced: How can molecular docking and dynamics simulations predict biological activity?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like bacterial enzymes (e.g., E. coli DNA gyrase). For benzoxazole derivatives, docking scores correlate with experimental MIC values (e.g., MIC = 12.5 µg/mL against S. aureus). Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories, identifying key interactions (e.g., hydrogen bonds with Arg121) .
Basic: What are the primary biological activities reported for benzoxazole-aniline hybrids?
These compounds exhibit:
- Antimicrobial Activity : MIC values of 6.25–25 µg/mL against Gram-positive bacteria (S. aureus) and fungi (C. albicans) .
- Antitumor Potential : IC₅₀ values of 10–50 µM against human cancer cell lines (e.g., MCF-7 breast cancer) via apoptosis induction .
Advanced: How to resolve contradictions between computational predictions and experimental biological data?
Discrepancies (e.g., high docking scores but low activity) may arise from solvation effects or metabolic instability. Mitigation strategies include:
- ADMET Prediction : Use tools like SwissADME to assess bioavailability and toxicity.
- Experimental Validation : Perform stability assays (e.g., plasma incubation) and refine computational models with explicit solvent MD simulations .
Basic: What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and goggles due to skin/eye irritation risks.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Keep in airtight containers at 2–8°C to avoid degradation .
Advanced: How do environmental factors influence the degradation of aniline derivatives in soil?
Pumping speeds (e.g., 0.5–2.0 L/min) affect vertical migration in soil. At 1.5 L/min, aniline partitions into the aqueous phase (Kd = 1.2 L/kg), with 60% biodegradation in aerobic layers vs. 20% in anaerobic zones after 30 days. Advanced oxidation processes (AOPs) like Fenton’s reagent (H₂O₂/Fe²⁺) degrade >90% of aniline in wastewater at pH 3 within 2 hours .
Basic: Which software tools are recommended for crystallographic analysis of this compound?
- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) .
- WinGX/ORTEP : For graphical representation of anisotropic displacement ellipsoids and packing diagrams .
Advanced: How can time-resolved spectroscopy elucidate photophysical properties?
Time-correlated single-photon counting (TCSPC) measures fluorescence lifetimes (τ) of benzoxazole derivatives (e.g., τ = 3.5 ns in ethanol). Transient absorption spectroscopy identifies excited-state dynamics, such as intersystem crossing to triplet states (lifetime ~200 µs), relevant for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
